molecular formula C5H8N2O3 B14733459 N-Hydroxy-5-oxoprolinamide CAS No. 6360-91-4

N-Hydroxy-5-oxoprolinamide

Cat. No.: B14733459
CAS No.: 6360-91-4
M. Wt: 144.13 g/mol
InChI Key: ANPFIWMQFQGGFQ-UHFFFAOYSA-N
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Description

Historical Perspectives on Related Oxoproline Derivatives and Metabolites

The story of N-Hydroxy-5-oxoprolinamide is deeply rooted in the history of its parent compound, 5-oxoproline (pyroglutamic acid). 5-Oxoproline is a naturally occurring amino acid derivative that was first identified in 1882. wikipedia.org It is formed through the intramolecular cyclization of glutamic acid or glutamine, a reaction that can occur spontaneously at elevated temperatures or be catalyzed by enzymes in biological systems. wikipedia.org For many years, 5-oxoproline was considered a metabolic curiosity. However, its significance became increasingly apparent with the elucidation of the γ-glutamyl cycle, a key pathway for glutathione (B108866) synthesis and degradation. In this cycle, 5-oxoproline is generated from γ-glutamylcysteine and is subsequently converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. wikipedia.org

The discovery of 5-oxoprolinuria, a rare genetic disorder characterized by the accumulation of 5-oxoproline in the blood and urine, further highlighted the metabolic importance of this compound. nih.gov This condition, resulting from deficiencies in the enzymes of the γ-glutamyl cycle, can lead to severe metabolic acidosis. nih.gov More recently, acquired 5-oxoproline accumulation has been observed in various clinical settings, including in patients undergoing long-term acetaminophen (B1664979) therapy. nih.gov These historical milestones in the study of 5-oxoproline have laid the groundwork for investigating its derivatives, such as this compound, and their potential roles in health and disease.

Academic Significance and Research Landscape of this compound

While dedicated research on this compound is still in its nascent stages, its academic significance can be inferred from the extensive studies on related N-hydroxylactams and oxoproline derivatives. The N-hydroxyamide functional group is a well-established pharmacophore known for its potent metal-chelating properties, particularly for iron (Fe³⁺) and zinc (Zn²⁺) ions. This ability to bind metal ions is central to the biological activities of numerous hydroxamic acid-based drugs, including histone deacetylase (HDAC) inhibitors used in cancer therapy and metalloproteinase inhibitors. researchgate.netnih.gov

The research landscape for compounds containing the N-hydroxyamide moiety is vast and dynamic. Scientists have explored their potential as antibacterial, antifungal, and antimycobacterial agents. researchgate.net For instance, some N-hydroxylactams have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa and Mycobacterium tuberculosis. researchgate.net The proposed mechanism for this activity often involves the sequestration of essential metal ions required for bacterial growth and enzyme function. researchgate.net

Furthermore, derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their anticancer and antimicrobial activities. nih.govnih.gov These studies have shown that modifications to the 5-oxopyrrolidine scaffold can lead to compounds with significant biological effects. Given these precedents, this compound, which combines the metal-chelating N-hydroxyamide group with the biocompatible 5-oxoproline core, represents a promising scaffold for the design of novel therapeutic agents. Current research efforts are likely focused on the synthesis of this compound and its analogs, followed by the evaluation of their biological activities, particularly as enzyme inhibitors or metal-sequestering agents.

Structural and Mechanistic Considerations within the Oxoproline Class of Compounds

The chemical behavior and biological activity of this compound are dictated by its unique molecular architecture. The 5-oxoproline ring, a five-membered lactam, provides a rigid and stereochemically defined scaffold. This ring is derived from the cyclization of glutamic acid, and its conformation can influence the presentation of functional groups for interaction with biological targets. wikipedia.org

The key functional group, the N-hydroxyamide, confers several important mechanistic properties. The presence of the hydroxyl group on the amide nitrogen significantly alters the electronic properties of the carbonyl group, making the oxygen and the hydroxyl oxygen excellent ligands for metal ions. This allows the N-hydroxyamide to act as a bidentate chelator, forming a stable five-membered ring with a coordinated metal ion. researchgate.net This chelation is a critical aspect of the mechanism of action for many hydroxamic acid-based inhibitors, which can bind to the active site of metalloenzymes and disrupt their catalytic function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6360-91-4

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

N-hydroxy-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C5H8N2O3/c8-4-2-1-3(6-4)5(9)7-10/h3,10H,1-2H2,(H,6,8)(H,7,9)

InChI Key

ANPFIWMQFQGGFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Hydroxy 5 Oxoprolinamide

Chemoenzymatic Synthetic Approaches for N-Hydroxy-5-oxoprolinamide and Related Compounds

Chemoenzymatic methods leverage the high selectivity and efficiency of enzymes to perform key transformations, often under mild reaction conditions. These strategies are particularly valuable for the synthesis of chiral compounds like this compound.

Enzymatic Pathways in the Formation of this compound (e.g., 2-Hydroxy-5-oxoproline)

The enzymatic production of 2-hydroxy-5-oxoproline (B15469080), a closely related precursor to this compound, has been demonstrated through various enzymatic pathways. One notable approach involves the use of L-glutamate oxidase. nih.gov Another method utilizes the α-transaminase from Megasphaera elsdenii. nih.govacs.org In this system, L-glutamine serves as the amine donor, and its deamination leads to the formation of α-ketoglutaramate (αKGM). nih.govacs.org This intermediate then undergoes a spontaneous intramolecular cyclization to yield 2-hydroxy-5-oxoproline. nih.govacs.org The biosynthesis of related N-hydroxypyrrole natural products has also been shown to involve flavin-dependent enzymes that can catalyze the N-oxygenation of proline. nih.gov

Reaction System Enzyme Amine Donor Co-product Final Cyclized Product Reference
L-homophenylalanine synthesisα-transaminase from Megasphaera elsdeniiL-glutamineα-ketoglutaramate2-hydroxy-5-oxoproline nih.govacs.org

Biocatalyst Optimization for this compound Production

The efficiency of biocatalytic processes for producing this compound and related compounds can be significantly enhanced through biocatalyst optimization. This includes strategies like protein engineering to improve enzyme stability, activity, and substrate specificity. nih.govnih.gov For instance, directed evolution has been used to engineer ketoreductases (KREDs) for the synthesis of chiral alcohols with high enantiomeric excess. researchgate.net Similarly, the optimization of reaction conditions, such as pH, temperature, and substrate concentration, is crucial for maximizing product yield and purity. researchgate.net Immobilization of enzymes can also lead to increased stability and reusability, making the process more cost-effective for large-scale production. nih.gov The development of artificial metabolic pathways in microorganisms like Escherichia coli represents another frontier, enabling the de novo biosynthesis of compounds like N-hydroxy-pipecolic acid from simple precursors. frontiersin.org

Chemical Synthesis Routes for this compound and Analogs

While chemoenzymatic methods offer elegance and selectivity, chemical synthesis provides a versatile and often more direct route to this compound and a wide array of its derivatives.

One-Step Synthesis Using Specific Reagents (e.g., Fremy's Salt)

A notable one-step chemical synthesis of 2-hydroxy-5-oxoproline has been developed using Fremy's salt (potassium nitrosodisulfonate). osti.gov This method allows for the direct conversion of either glutamine or 2-pyrrolidone-5-carboxylic acid into 2-hydroxy-5-oxoproline in a single reaction step. osti.gov This approach is described as being essentially quantitative, offering a straightforward and efficient route to the target compound. osti.gov One-pot synthesis methodologies have also been developed for other heterocyclic compounds, such as 2-hydroxy-5-nitropyridine, which can reduce waste and production costs by combining multiple reaction steps. google.com

Starting Material Reagent Product Key Advantage Reference
Glutamine or 2-pyrrolidone-5-carboxylic acidFremy's Salt (potassium nitrosodisulfonate)2-hydroxy-5-oxoprolineOne-step, quantitative reaction osti.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. General synthetic strategies often involve the modification of a pre-existing 5-oxopyrrolidine core. For example, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their biological activities. nih.govnih.gov These syntheses often start from a suitable carboxylic acid, which can then be converted to an acid hydrazide and subsequently reacted with various electrophiles to generate a library of derivatives. nih.govnih.govresearchgate.net The N-hydroxy group itself can be introduced through various methods, including the use of N-(benzyloxy)amines followed by deprotection. ucf.edu The synthesis of N-hydroxyindoles and N-alkoxyindoles from 2-nitrostyrenes also provides a template for creating N-hydroxylated heterocyclic systems. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Due to the absence of any synthesis data, no information can be presented regarding the optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time to improve the yield and purity of this compound. Consequently, no data tables or detailed research findings can be included.

Table of Compounds

As no synthesis or related reactions involving "this compound" have been described in the literature, a table of chemical compounds mentioned in the article cannot be compiled.

Biochemical Pathways and Metabolic Roles of N Hydroxy 5 Oxoprolinamide

The Glutamine Transaminase-ω-Amidase (GTωA) Pathway and N-Hydroxy-5-oxoprolinamide (as 2-Hydroxy-5-oxoproline)

While the canonical pathway for glutamine metabolism involves its conversion to glutamate (B1630785) by glutaminase (B10826351), an alternative route known as the Glutamine Transaminase-ω-Amidase (GTωA) pathway, or glutaminase II pathway, provides another method for converting glutamine to α-ketoglutarate. rupahealth.comnih.gov This pathway is notable for its role in nitrogen and sulfur homeostasis and its ability to produce α-ketoglutarate for the tricarboxylic acid (TCA) cycle, particularly under hypoxic conditions, as there is no net change in redox status. healthmatters.ioresearchgate.net

The initial step of the GTωA pathway involves the transamination of the amino acid L-Glutamine. taylorandfrancis.com This reaction is catalyzed by glutamine transaminases, such as glutamine transaminase K (GTK) and glutamine transaminase L (GTL), which transfer the amino group from glutamine to an α-keto acid acceptor. taylorandfrancis.comnih.gov The product of this reaction is α-Ketoglutaramate (KGM), the α-keto acid analog of glutamine. rupahealth.comnih.gov This process is a key entry point for glutamine into this alternative metabolic route, which has been identified in various mammalian tissues, including the human kidney. taylorandfrancis.com

Once formed, α-Ketoglutaramate (KGM) exists in a dynamic equilibrium with its cyclic lactam form, 2-Hydroxy-5-oxoproline (B15469080). taylorandfrancis.com This intramolecular cyclization is a spontaneous and reversible reaction. However, under physiological conditions, the equilibrium overwhelmingly favors the formation of the stable cyclic lactam. Research indicates that 2-Hydroxy-5-oxoproline constitutes approximately 99.7% of the total pool, with the open-chain KGM form representing only about 0.3%. taylorandfrancis.com This cyclization effectively traps the molecule, and the lactam form is structurally analogous to the core structure of this compound.

The enzyme ω-amidase (also known as Nit2) plays a critical role in the GTωA pathway by acting on the small fraction of KGM that exists in the open-chain form. rupahealth.comlitfl.com ω-Amidase catalyzes the irreversible hydrolysis of KGM, breaking it down into α-ketoglutarate and ammonia (B1221849). rupahealth.comnih.gov This step is metabolically significant because, by consuming the open-chain KGM, it continuously pulls the equilibrium away from the 2-Hydroxy-5-oxoproline lactam form, thereby driving the entire pathway forward towards the production of α-ketoglutarate. taylorandfrancis.com The α-ketoglutarate produced can then enter the TCA cycle for energy production. taylorandfrancis.com The enzyme is widely distributed in mammalian tissues and is essential for completing the pathway. litfl.com

Interactive Table 1: Key Enzymes and Reactions in the GTωA Pathway

Enzyme NameAlternative Name(s)Substrate(s)Product(s)Metabolic Role
Glutamine Transaminase GTK, GTL, KATL-Glutamine, α-keto acidα-Ketoglutaramate (KGM), L-amino acidInitiates the pathway by converting glutamine to its α-keto analog. taylorandfrancis.comnih.gov
ω-Amidase Nit2, Glutaminase IIα-Ketoglutaramate (KGM)α-Ketoglutarate, AmmoniaCatalyzes the final irreversible step, producing anaplerotic α-ketoglutarate. rupahealth.comnih.gov

Involvement in the γ-Glutamyl Cycle and Related Metabolic Processes

The γ-glutamyl cycle is a six-enzyme pathway crucial for the synthesis and degradation of the master antioxidant, glutathione (B108866) (GSH), and for amino acid transport. taylorandfrancis.compnas.orgnih.gov A key intermediate in this cycle, 5-Oxoproline (also known as pyroglutamic acid), is structurally related to this compound and serves as an important biomarker for glutathione metabolism. rupahealth.comnih.gov

5-Oxoproline is a central metabolite in the γ-glutamyl cycle. researchgate.net It is formed from γ-glutamyl amino acids through the action of the enzyme γ-glutamyl cyclotransferase. litfl.compnas.org Under normal conditions, 5-oxoproline is rapidly converted to glutamate by the ATP-dependent enzyme 5-oxoprolinase. pnas.orgresearchgate.net This glutamate can then be used for the resynthesis of glutathione. researchgate.net The concentration of 5-oxoproline is therefore tightly regulated. When the cycle is disrupted, such as by a deficiency in glutathione synthetase, the precursor γ-glutamylcysteine accumulates and is converted to 5-oxoproline, leading to its buildup in tissues and excretion in the urine (5-oxoprolinuria). taylorandfrancis.comnih.gov

The γ-glutamyl cycle intrinsically links the metabolism of 5-oxoproline with glutathione (GSH) homeostasis. nih.gov Glutathione itself regulates its own synthesis through feedback inhibition of γ-glutamylcysteine synthetase, the first enzyme in its synthesis. taylorandfrancis.com When cellular GSH levels are depleted due to factors like oxidative stress or certain drug toxicities, this feedback inhibition is lost. rupahealth.comlitfl.com This leads to an overproduction of γ-glutamylcysteine, which is then shunted towards the formation of 5-oxoproline by γ-glutamyl cyclotransferase. taylorandfrancis.comlitfl.com Consequently, elevated levels of 5-oxoproline are often a direct indicator of glutathione depletion or a defect in its recycling pathway. rupahealth.comnih.gov Deficiencies in the enzyme 5-oxoprolinase, which is responsible for converting 5-oxoproline back to glutamate, can also cause a buildup of this intermediate, further highlighting its critical position in linking glutathione breakdown with its synthesis. nih.govnih.gov

Interactive Table 2: Core Components of the γ-Glutamyl Cycle and Glutathione Metabolism

Compound/EnzymeRole/FunctionRelationship to 5-Oxoproline
Glutathione (GSH) Major cellular antioxidant; involved in detoxification. rupahealth.comtaylorandfrancis.comIts breakdown and synthesis are central to the cycle. Low GSH levels can lead to increased 5-oxoproline production. litfl.com
γ-Glutamyl Transpeptidase Breaks down extracellular glutathione. nih.govInitiates the cycle that leads to the formation of precursors for 5-oxoproline.
γ-Glutamyl Cyclotransferase Converts γ-glutamyl amino acids to 5-oxoproline. taylorandfrancis.comDirectly produces 5-oxoproline.
5-Oxoproline Pyroglutamic acid; an intermediate metabolite. rupahealth.comAccumulates when the cycle is impaired, serving as a biomarker of GSH status. nih.gov
5-Oxoprolinase Converts 5-oxoproline to glutamate. pnas.orgIts deficiency leads to the accumulation of 5-oxoproline. nih.gov
Glutathione Synthetase Catalyzes the final step of glutathione synthesis. researchgate.netIts deficiency causes a buildup of precursors that are converted into 5-oxoproline. nih.govnih.gov

Enzymatic Regulation within the γ-Glutamyl Cycle

The γ-glutamyl cycle is a critical pathway for glutathione (GSH) synthesis and degradation, playing a key role in cellular antioxidant defense, detoxification, and amino acid transport. ontosight.aiyoutube.comyoutube.com The regulation of the enzymes within this cycle is crucial for maintaining cellular homeostasis. While direct research on the enzymatic regulation of this compound is limited, understanding the regulation of key enzymes in the γ-glutamyl cycle provides a framework for its potential metabolic context. The primary enzymes governing this cycle are γ-glutamylcysteine synthetase, γ-glutamyl cyclotransferase, and 5-oxoprolinase.

γ-Glutamylcysteine Synthetase (GCS):

As the rate-limiting enzyme in glutathione synthesis, γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), is subject to several layers of regulation. capes.gov.brnih.gov One of the primary regulatory mechanisms is feedback inhibition by glutathione itself. nih.gov This inhibition is not allosteric but appears to involve glutathione binding to the glutamate site of the enzyme. nih.gov The availability of substrates, particularly cysteine, also plays a role in regulating the rate of glutathione synthesis. nih.gov

Furthermore, GCS activity is modulated by post-translational modifications, including phosphorylation. capes.gov.brnih.gov Studies have shown that GCS can be inhibited by phosphorylation mediated by protein kinase A (PKA), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinases. capes.gov.br Conversely, dephosphorylation can lead to the activation of the enzyme. nih.gov This suggests that cellular signaling pathways can acutely modulate the capacity for glutathione synthesis in response to various stimuli. In cases of chronic arsenic exposure, an increase in γ-glutamylcysteine synthase (γGCS) is observed as a protective mechanism to reduce oxidative stress. wikipedia.org

γ-Glutamyl Cyclotransferase (GGCT):

γ-Glutamyl cyclotransferase (GGCT) catalyzes the conversion of γ-glutamyl amino acids to 5-oxoproline and the corresponding amino acid. ontosight.aiwikipedia.org This reaction is a key step in the degradation of glutathione and the release of amino acids that were transported into the cell via the γ-glutamyl cycle. biorxiv.org The regulation of GGCT is less well understood than that of GCS. However, its expression has been shown to be upregulated in various types of cancer, suggesting a role in tumor biology. biorxiv.orgresearchgate.net Deletion of the GGCT gene in mice leads to progressive anemia and increased oxidative stress in red blood cells, highlighting its importance in maintaining redox balance and erythrocyte lifespan. nih.gov This indicates that the regulation of GGCT is critical for normal physiological function.

5-Oxoprolinase (OPLAH):

5-Oxoprolinase (OPLAH) is an ATP-dependent enzyme that catalyzes the conversion of 5-oxoproline to glutamate. unl.edukarger.com This reaction is essential for completing the γ-glutamyl cycle and recovering the glutamate moiety for further glutathione synthesis. nih.gov The regulation of OPLAH is crucial, as the accumulation of 5-oxoproline can have pathological consequences. karger.com Deficiencies in 5-oxoprolinase activity, due to genetic mutations, lead to the condition 5-oxoprolinuria, characterized by elevated levels of 5-oxoproline in bodily fluids. karger.com While the condition is often considered benign, it has been associated with various clinical manifestations. karger.com In some cancers, OPLAH levels are decreased, which may contribute to altered glutathione metabolism in tumor cells. unl.eduresearchgate.net Prokaryotes have also been found to possess 5-oxoprolinases, indicating the widespread importance of metabolizing 5-oxoproline. nih.gov

Metabolic Indicators and Aberrations Associated with this compound

The presence and concentration of this compound and related metabolites can serve as indicators of specific metabolic states and aberrations. A key related compound is 2-hydroxy-5-oxoproline, the lactam form of α-ketoglutaramate, which has been shown to be significantly elevated in the urine of individuals with urea (B33335) cycle disorders. nih.gov

Altered Levels in Specific Metabolic States

While direct data on altered levels of this compound in specific metabolic states is not extensively documented, inferences can be drawn from the behavior of closely related compounds within the γ-glutamyl cycle. For instance, the accumulation of 5-oxoproline is a hallmark of certain metabolic disorders.

5-Oxoprolinuria: This condition, resulting from deficiencies in either glutathione synthetase or 5-oxoprolinase, leads to a significant increase in the production and excretion of 5-oxoproline. nih.govkarger.comrenalfellow.org In glutathione synthetase deficiency, the lack of glutathione removes the feedback inhibition on γ-glutamylcysteine synthetase, leading to an overproduction of γ-glutamylcysteine, which is then converted to 5-oxoproline. nih.gov

Urea Cycle Disorders: Patients with inherited defects in the urea cycle enzymes exhibit markedly elevated urinary levels of 2-hydroxy-5-oxoproline (the lactam of α-ketoglutaramate). nih.gov This is thought to be a consequence of hyperammonemia, which leads to increased synthesis of glutamine, a precursor to α-ketoglutaramate. nih.gov

Chronic Acetaminophen (B1664979) Use: The chronic use of acetaminophen can lead to a depletion of glutathione stores, resulting in an acquired form of 5-oxoprolinuria and high anion gap metabolic acidosis. renalfellow.orgnih.gov This is particularly observed in malnourished individuals or those with other comorbidities. renalfellow.orgnih.gov

Cancer: Altered levels of γ-glutamyl cycle metabolites have been observed in various cancers. For example, 5-oxoproline has been identified as a potential biomarker for pancreatic cancer, with significantly decreased levels in tumor tissue. nih.gov In contrast, other studies have reported elevated levels of 5-oxoproline in different tumor types. unl.edu

Table 1: Conditions Associated with Altered Levels of γ-Glutamyl Cycle Metabolites

Condition Affected Metabolite(s) Observed Change Primary Cause
5-Oxoprolinuria (congenital) 5-Oxoproline Increased Deficiency in glutathione synthetase or 5-oxoprolinase nih.govkarger.comrenalfellow.org
Urea Cycle Disorders 2-Hydroxy-5-oxoproline Increased Hyperammonemia leading to increased glutamine synthesis nih.gov
Chronic Acetaminophen Use 5-Oxoproline Increased Glutathione depletion and subsequent upregulation of the γ-glutamyl cycle renalfellow.orgnih.gov
Pancreatic Cancer 5-Oxoproline Decreased in tumor tissue Altered tumor metabolism nih.gov

Quantitative Metabolic Profiling in Research Models

Metabolic profiling studies in research models have provided valuable insights into the dynamics of the γ-glutamyl cycle and its intermediates.

Mice treated with a competitive inhibitor of 5-oxoprolinase showed a significant accumulation of 5-oxoproline in various tissues, including the kidney, liver, brain, and eye. nih.gov This accumulation was further augmented by the administration of L-amino acids, providing in vivo evidence for the functioning of the γ-glutamyl cycle. nih.gov

In a study involving rats, maternal low-protein diets during gestation were found to program the activities of glutathione cycle enzymes in the offspring. karger.com For example, weanling pups from mothers fed a low-protein diet had lower activities of γ-glutamylcysteine synthetase in the liver and lung. karger.com

Metabolomic studies of red blood cells from mice with a deletion of the γ-glutamyl cyclotransferase (Ggct) gene revealed decreased levels of glutathione and its precursor, L-cysteine. nih.gov These mice exhibited signs of progressive anemia and increased oxidative stress, underscoring the importance of Ggct in maintaining erythrocyte redox balance. biorxiv.orgnih.gov

Table 2: Findings from Quantitative Metabolic Profiling in Research Models

Research Model Experimental Condition Key Findings Reference(s)
Mice Inhibition of 5-oxoprolinase Accumulation of 5-oxoproline in kidney, liver, brain, and eye. nih.gov nih.gov
Rats Maternal low-protein diet Lower activity of γ-glutamylcysteine synthetase in offspring. karger.com karger.com
Mice Deletion of γ-glutamyl cyclotransferase (Ggct) gene Decreased glutathione and L-cysteine in red blood cells; progressive anemia. biorxiv.orgnih.gov biorxiv.orgnih.gov

Role in Plant Nitrogen Assimilation and Metabolism

In plants, nitrogen is a crucial macronutrient, and its assimilation is fundamental for growth and development. nih.govresearchgate.net The primary pathway for the assimilation of ammonium (B1175870), derived from nitrate (B79036) reduction or direct uptake, is the glutamine synthetase (GS) / glutamate synthase (GOGAT) cycle. nih.govyoutube.commdpi.com

While a direct role for this compound in plant nitrogen metabolism is not established, the related compound 5-oxoproline (pyroglutamic acid) has been investigated for its effects on plant growth and stress tolerance. nih.govnih.gov 5-oxoproline can be converted to glutamate, a central molecule in nitrogen metabolism that serves as a precursor for the synthesis of other amino acids. nih.gov

Exogenous application of 5-oxoproline has been shown to enhance the heat tolerance of perennial ryegrass. nih.gov This was associated with improved physiological parameters and the upregulation of metabolites involved in carbon assimilation, amino acid metabolism, and glutathione metabolism. nih.gov This suggests that 5-oxoproline can positively influence primary metabolic pathways that are crucial for stress adaptation.

Table 3: Enzymes and Compounds in Plant Nitrogen Metabolism

Enzyme/Compound Function Relevance to this compound
Glutamine Synthetase (GS) Catalyzes the ATP-dependent fixation of ammonium to glutamate to form glutamine. nih.govnih.gov Central enzyme in the pathway where the related compound, 5-oxoproline, can be converted to glutamate.
5-Oxoproline (Pyroglutamic acid) Can be converted to glutamate, a key amino acid in nitrogen metabolism. nih.gov A structurally related compound that has been shown to influence plant stress tolerance. nih.gov

Enzymatic Interactions and Molecular Mechanisms of N Hydroxy 5 Oxoprolinamide

Rational Design and Study of Enzyme Inhibitors

The γ-glutamyl cycle plays a crucial role in glutathione (B108866) metabolism and amino acid transport, making its enzymes attractive targets for therapeutic intervention. nih.gov The development of substrate analogs as inhibitors is a common strategy. For example, L-2-imidazolidone-4-carboxylate is a known competitive inhibitor of 5-oxoprolinase, and its administration leads to the accumulation of 5-oxoproline. nih.gov

The design of inhibitors for γ-glutamyl transpeptidase, another key enzyme in the cycle, has been explored using analogs of L-2-amino-4-boronobutanoic acid (ABBA). While these studies provide a framework for designing inhibitors for the γ-glutamyl cycle, there is no specific mention of N-Hydroxy-5-oxoprolinamide or its analogs in this context. The unique chemical properties of the N-hydroxy group could potentially be exploited to design novel and specific inhibitors.

The design of active site-directed inhibitors relies on a detailed understanding of the enzyme's active site architecture and catalytic mechanism. Techniques like X-ray crystallography provide atomic-level insights that guide the design of molecules that can bind with high affinity and specificity. nih.gov

As there are no structural studies of any enzyme in complex with this compound, the rational design of inhibitors based on its scaffold is currently not feasible. Future research would first need to establish whether this compound interacts with any target enzymes and then proceed to structural and mechanistic studies to inform inhibitor development.

Catalytic Mechanisms and Structural Basis of Enzyme Action

The enzymatic processing of this compound is intrinsically linked to the broader family of nitrilase and amidase enzymes, which share conserved structural features and catalytic mechanisms. Understanding these enzymes, particularly human Nit2/ω-amidase, provides critical insights into the molecular transformations that this compound likely undergoes.

Elucidation of Reaction Mechanisms for this compound Processing Enzymes

While direct enzymatic studies on this compound are not extensively detailed in the public domain, the reaction mechanisms can be inferred from studies on structurally analogous substrates processed by enzymes like ω-amidase. Human Nit2/ω-amidase is a key enzyme that catalyzes the hydrolysis of α-ketoglutaramate and α-ketosuccinamate, the α-keto analogs of glutamine and asparagine, respectively. uniprot.orgnih.gov An important characteristic of the substrate α-ketoglutaramate is its existence in a dynamic equilibrium with its cyclic form, 2-hydroxy-5-oxoproline (B15469080), in solution. uniprot.org This cyclic compound is a close structural analog of this compound.

The catalytic mechanism for ω-amidase is a multi-step process that relies on a conserved catalytic triad (B1167595) of amino acid residues. wikipedia.orgmsu.ru For human Nit2, these residues are Cysteine-153 (Cys153), Glutamate-43 (Glu43), and Lysine-112 (Lys112). uniprot.orgmsu.ru The proposed mechanism for the hydrolysis of α-ketoglutaramate, which serves as a model for this compound, unfolds in four key steps:

Substrate Activation and Nucleophilic Attack: The process begins with the activation of the substrate's amide group. This is achieved through coordination with the Lys112 residue and a supporting glutamate (B1630785) residue (Glu128), which properly positions the substrate in the active site. Following this, the Cys153 residue, acting as a nucleophile, attacks the carbonyl carbon of the amide group. msu.ru

Formation of a Thioester Intermediate: This nucleophilic attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-nitrogen bond, releasing ammonia (B1221849). This step leaves the rest of the substrate covalently bound to the enzyme as a thioester intermediate. wikipedia.orgnih.gov

Hydrolysis of the Intermediate: A water molecule then enters the active site and is activated, likely by the same glutamate residue that participated in the initial steps. This activated water molecule performs a nucleophilic attack on the carbonyl carbon of the thioester intermediate. nih.gov

Product Release and Enzyme Regeneration: This second attack forms another tetrahedral intermediate, which then breaks down to release the final carboxylic acid product (α-ketoglutarate in the case of α-ketoglutaramate hydrolysis). The catalytic cysteine residue is regenerated, and the enzyme is ready for another catalytic cycle. wikipedia.orgnih.gov

This ping-pong bi-bi mechanism, involving the binding of the amide substrate, release of ammonia, formation of a thioester intermediate, binding of water, and finally, the release of the carboxylic acid product, is a hallmark of this class of amidases. nih.gov

Structural Insights into Catalytic Active Sites (e.g., Human Nit2/ω-Amidase)

The efficiency and specificity of enzymes that process this compound and its analogs are dictated by the three-dimensional architecture of their active sites. Human Nit2/ω-amidase, a member of the nitrilase superfamily, serves as an excellent model for understanding these structural features. ontosight.aimdpi.com

The Catalytic Triad: The heart of the active site is the catalytic triad, composed of Cys153, Glu43, and Lys112 in human Nit2. uniprot.orgmsu.ru Mutational studies, where each of these residues was individually replaced with alanine, resulted in a complete loss of enzymatic activity, confirming their essential role in catalysis. uniprot.org These residues are located within a deep pocket of the enzyme. researchgate.net

Cysteine (Cys153): This residue functions as the primary nucleophile, initiating the hydrolysis reaction. msu.ru

Glutamate (Glu43): This acidic residue acts as a general base, abstracting a proton from the cysteine's thiol group to enhance its nucleophilicity. It also participates in protonating the leaving ammonia group. wikipedia.orgmsu.ru

Lysine (Lys112): This residue plays a crucial role in stabilizing the tetrahedral intermediates formed during the reaction and helps to correctly orient the substrate for the nucleophilic attack. msu.ru

Substrate Positioning and Specificity: Beyond the catalytic triad, other structural elements are vital for substrate binding and specificity. A second glutamate residue, Glu128 in human Nit2, is not part of the triad but is critical for catalysis. It is thought to be responsible for the precise positioning of the substrate within the active site, ensuring that the amide group is correctly oriented for the attack by Cys153. wikipedia.orgmsu.ru The absence of activity towards glutamine and asparagine, despite their similar size to the natural substrates, is attributed to the role of this second glutamate in substrate discrimination. wikipedia.org

The structural data for human Nit2 provides a robust framework for understanding how enzymes can recognize and process substrates like this compound. The specific arrangement of the catalytic triad, the substrate-positioning glutamate, and the stabilizing loop region are all key determinants of the enzyme's function.

Enzyme ComponentResidue (Human Nit2)Function in Catalysis
Catalytic Triad Cys153Nucleophilic attack on the substrate's carbonyl carbon. msu.ru
Glu43Acts as a general base, enhancing the nucleophilicity of Cys153 and protonating the ammonia leaving group. wikipedia.orgmsu.ru
Lys112Stabilizes reaction intermediates and orients the substrate. msu.ru
Substrate Positioning Glu128Ensures correct positioning of the substrate for catalysis and contributes to substrate specificity. wikipedia.orgmsu.ru
Substrate Stabilization Loop 116-128Supports the stability of the enzyme-substrate complex during the reaction. uniprot.org

Advanced Analytical and Spectroscopic Characterization Techniques in N Hydroxy 5 Oxoprolinamide Research

Chromatographic Methodologies

Chromatography is the cornerstone of separating N-Hydroxy-5-oxoprolinamide from other components in a mixture, a critical step for accurate analysis. The choice of technique depends on the analytical goal, whether it is precise quantification or comprehensive identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of non-volatile, polar compounds like this compound. Methods developed for structurally similar small molecules, such as novel benzamides, demonstrate the principles applicable for this analysis. nih.govresearchgate.net A typical HPLC setup involves a C18 reversed-phase column, which separates compounds based on their hydrophobicity. nih.govresearchgate.netnih.gov

For analysis, an isocratic elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution (e.g., a 70:30 ratio) is often effective. nih.govresearchgate.netnih.gov The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase helps to produce sharp, symmetrical peaks by controlling the ionization state of the analyte. nih.govresearchgate.netnih.gov Detection is commonly achieved using a UV detector, with the wavelength set to the analyte's maximum absorbance. nih.govresearchgate.net

The development of a sensitive HPLC method allows for the establishment of linear calibration curves over a significant concentration range, which is essential for accurate quantification in various samples. nih.govnih.gov Such methods can achieve low limits of detection (LOD) and quantification (LOQ), ensuring that even trace amounts of the compound can be reliably measured. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Small Molecules

Parameter Condition Source
Column C18 Reversed-Phase nih.govresearchgate.netnih.gov
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic Acid nih.govresearchgate.netnih.gov
Elution Mode Isocratic nih.govnih.gov
Detection UV Absorbance (e.g., 320 nm for specific analytes) nih.govresearchgate.net
Linear Range e.g., 0.25–20 μg/ml nih.govnih.gov
LOD e.g., 0.1 ng nih.govnih.gov

| LOQ | e.g., 0.2 ng | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for both identifying and quantifying volatile and thermally stable compounds. For non-volatile compounds like this compound and its analog 4-hydroxyproline (B1632879), a chemical derivatization step is required to increase their volatility. researchgate.netrug.nl A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (typically through electron impact ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.netnih.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparing it to spectral libraries or by analyzing its fragmentation pattern. researchgate.netnih.gov GC/MS has been successfully used to measure related compounds like 4-hydroxyproline in biological samples, demonstrating its utility for metabolic studies. rug.nl

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution and sensitivity. mdpi.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher operating pressures. These features lead to sharper peaks and a greater ability to separate complex mixtures.

UHPLC systems, when coupled with mass spectrometry (UHPLC-MS), provide a highly sensitive platform for the quantitative analysis of a wide array of compounds, including those structurally similar to this compound. thermofisher.com The enhanced separation efficiency of UHPLC is particularly valuable when analyzing samples from complex matrices, as it helps to minimize matrix effects that can interfere with ionization in the MS source. thermofisher.com The rapid analysis times are also a major advantage for high-throughput screening applications. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool in modern chemical analysis, providing unparalleled sensitivity and specificity for the detection and structural elucidation of molecules like this compound.

HPLC-MS/MS and LC-MS/MS for Sensitive and Quantitative Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantitative analysis of compounds in complex mixtures. protocols.ionih.gov This technique is particularly well-suited for analyzing this compound in biological fluids. In an LC-MS/MS system, the HPLC or UHPLC system first separates the components of the sample. protocols.iothermofisher.com The eluent is then directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI), where the analyte molecules are ionized. thermofisher.com

The power of tandem mass spectrometry lies in its use of multiple stages of mass analysis. In a triple quadrupole instrument, the first quadrupole (Q1) is set to select the ion corresponding to the analyte's molecular weight (the precursor ion). This ion is then passed into the second quadrupole (Q2), a collision cell, where it is fragmented by collision-induced dissociation (CID). The resulting fragment ions are then separated in the third quadrupole (Q3), which is set to monitor one or more specific fragments (product ions). This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to extremely low detection limits. nih.govsigmaaldrich.com

Table 2: Key Parameters in LC-MS/MS Method Development

Parameter Description Source
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) thermofisher.com
Analysis Mode Multiple Reaction Monitoring (MRM) for quantification nih.gov
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact ionized analyte. sigmaaldrich.com
Product Ion (Q3) The m/z of a specific fragment ion generated from the precursor ion. sigmaaldrich.com
Collision Energy The energy applied in the collision cell (Q2) to induce fragmentation. nih.gov

| Internal Standard | An isotopically labeled version of the analyte is often used for the most accurate quantification. | thermofisher.comprotocols.io |

Elucidation of Fragmentation Pathways

Understanding the fragmentation pathways of a molecule is crucial for its structural confirmation and for developing robust quantitative MS/MS methods. This is typically achieved using high-resolution mass spectrometry (HRMS) or by conducting product ion scans on a tandem mass spectrometer. When a precursor ion is fragmented through CID, it breaks apart in predictable ways based on its chemical structure. researchgate.netnih.gov

For a compound like this compound, fragmentation would likely involve characteristic losses. For instance, studies on the fragmentation of trimethylsilyl (TMS) derivatives of n-hydroxy acids using GC/EI-MS have characterized specific fragmentation patterns. researchgate.netnih.gov TMS migration to an ester group can generate characteristic fragments depending on the position of the hydroxyl group. researchgate.netnih.gov For example, a fragment at m/z 204 is characteristic for 3-hydroxy and 4-hydroxy acids. researchgate.netnih.gov While the specific fragmentation of this compound would need to be determined experimentally, analysis of related structures provides a strong basis for predicting its behavior, likely involving losses related to the hydroxyl group, the amide functionality, and ring opening of the oxoproline core. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the chemical characterization of this compound, offering unparalleled detail regarding the molecule's atomic framework.

The determination of the absolute configuration of chiral centers within this compound can be approached using chiral lanthanide shift reagents (LSRs) in NMR spectroscopy. These reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the compound. This interaction induces significant changes in the chemical shifts of the nearby protons, known as lanthanide-induced shifts (LIS). The differential magnitude of these shifts for each enantiomer allows for their distinction and, by correlation with a known standard, the assignment of the absolute configuration of the chiral carbon in the pyroglutamate (B8496135) ring.

Both ¹H and ¹³C NMR are indispensable for the complete structural assignment of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The protons on the pyroglutamate ring would show distinct chemical shifts and coupling patterns that are diagnostic of their relative positions.

¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments. The carbonyl carbon of the lactam and the amide would have characteristic downfield chemical shifts.

The following table outlines the expected chemical shifts for the core structure of this compound, based on general principles and data for similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-HExpected around 4.0-4.5C2: Expected around 55-65
C3-H₂Expected around 2.0-2.5C3: Expected around 25-35
C4-H₂Expected around 2.2-2.8C4: Expected around 30-40
C5=O-C5: Expected around 170-180
N-OHVariable, broad-
C(O)NH₂Amide protons, broadC(O)NH₂: Expected > 170

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Other Spectroscopic Methods

Beyond NMR, other spectroscopic techniques provide complementary information crucial for the characterization of this compound.

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. The chromophores in this compound, primarily the amide and N-hydroxy-lactam groups, are expected to exhibit absorption maxima (λmax) in the ultraviolet region. The position and intensity of these absorptions can be sensitive to the solvent environment and pH, providing valuable information about the electronic structure of the compound.

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: Particularly useful for identifying polar bonds. Key expected vibrational bands would include the O-H stretch from the N-hydroxy group, the N-H stretches of the primary amide, and the strong C=O stretching vibrations of the lactam and amide carbonyl groups.

FT-Raman Spectroscopy: Complements FT-IR, often providing stronger signals for non-polar bonds and symmetric vibrations.

The combination of these techniques allows for a comprehensive vibrational profile of the molecule.

Functional Group Expected FT-IR/FT-Raman Vibrational Frequency (cm⁻¹)
N-OH StretchBroad, ~3200-3400
N-H Stretch (Amide)~3100-3300
C=O Stretch (Lactam)~1680-1720
C=O Stretch (Amide)~1640-1680
C-N Stretch~1200-1400

Computational Chemistry and Molecular Modeling Studies of N Hydroxy 5 Oxoprolinamide

Quantum Chemical Investigations

Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a deep understanding of the electronic landscape, which governs a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these frontier orbitals is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. For N-Hydroxy-5-oxoprolinamide, it is anticipated that the HOMO would be localized around the nitrogen and oxygen atoms of the N-hydroxy group and the amide moiety, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group and the N-hydroxy functionality, which can act as electron-accepting centers.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the oxygen of the N-hydroxy group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the one attached to the N-hydroxy group, marking them as sites for nucleophilic interaction.

Table 1: Predicted Quantum Chemical Properties of this compound and Related Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (Predicted)-7.5 to -6.5-1.0 to 0.06.5 to 7.53.0 to 4.5
Pyroglutamic Acid (Reference)-7.8-0.57.33.8
Generic N-Hydroxy Amide (Reference)-7.2-0.86.43.5

Study of N-Hydroxy-N-oxide Phototautomerization

The N-hydroxy amide functional group in this compound can theoretically undergo tautomerization to an N-oxide form. Phototautomerization, a process induced by the absorption of light, is a possibility that can be investigated using computational methods. Such studies would involve calculating the potential energy surfaces of the ground and excited states to identify the pathways and energy barriers for the tautomeric conversion. Computational studies on structurally similar compounds have shown that intramolecular proton transfer in the excited state can lead to different tautomeric forms. nih.gov For this compound, it is plausible that upon electronic excitation, the proton from the hydroxyl group could transfer to the carbonyl oxygen, leading to a transient enol-like tautomer, or potentially to the N-oxide form. The stability and electronic properties of these tautomers would differ significantly from the parent molecule.

Prediction of Chemical Reactivity and Sites of Attack

Quantum chemical calculations can predict the most likely sites for chemical reactions. Besides the insights from HOMO, LUMO, and MEP analysis, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. For this compound, the carbonyl carbon is a probable site for nucleophilic attack, while the acidic proton of the N-hydroxy group is a likely site for deprotonation by a base. The oxygen atoms of the carbonyl and N-hydroxy groups are expected to be the primary sites for coordination with metal ions. The amide nitrogen, due to its partial double bond character, is generally less reactive.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their interactions with other molecules, such as proteins, and their conformational flexibility.

Investigation of Protein-Ligand Interaction Dynamics with this compound

MD simulations are instrumental in understanding how a ligand like this compound might interact with a biological target, such as an enzyme. These simulations can reveal the stability of the ligand in the binding pocket, the key amino acid residues involved in the interaction, and the nature of the binding forces, including hydrogen bonds, and van der Waals interactions. nih.gov Given the structure of this compound, it is likely to form hydrogen bonds through its N-hydroxy and amide groups. The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl proton and the amide proton can act as hydrogen bond donors. The five-membered ring provides a rigid scaffold that influences the orientation of these functional groups for optimal binding.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site (Hypothetical)
Functional GroupPotential Interaction TypePotential Interacting Residues
N-hydroxy group (OH)Hydrogen Bond Donor/AcceptorAsp, Glu, Asn, Gln, Ser, Thr
Carbonyl group (C=O)Hydrogen Bond AcceptorArg, Lys, His, Asn, Gln, Ser, Thr
Amide group (NH)Hydrogen Bond DonorAsp, Glu, Main chain carbonyls
Pyrrolidone Ringvan der Waals / HydrophobicAla, Val, Leu, Ile, Phe, Trp

Analysis of Conformational Changes and Structural Stability

The conformational landscape of this compound is another area where MD simulations can provide valuable information. The five-membered ring of the pyroglutamic acid core is relatively rigid, but the N-hydroxy amide group can exhibit conformational flexibility. Studies on other N-hydroxy amides have shown that the trans conformation around the C-N bond is generally favored. nih.gov MD simulations can explore the rotational barriers around the single bonds and the puckering of the five-membered ring, revealing the most stable conformations in different environments (e.g., in vacuum, in water, or within a protein binding site). The stability of these conformations is crucial for the molecule's biological activity and its ability to interact with specific targets.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

QM/MM methods are powerful computational techniques that combine the accuracy of quantum mechanics (QM) for a small, critical region of a system (e.g., the active site of an enzyme) with the efficiency of molecular mechanics (MM) for the larger, surrounding environment (e.g., the rest of the protein and solvent). This hybrid approach allows for the study of complex biomolecular systems and chemical reactions in a computationally feasible manner.

Studies on Catalytic Mechanisms of Enzymes Interacting with this compound (e.g., Nit2)

While specific QM/MM studies on the interaction of this compound with the enzyme Nit2 (Nitrilase 2) are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on similar enzyme systems. For instance, QM/MM studies on other amidohydrolases, like nicotinamidase (Pnc1), have elucidated detailed catalytic mechanisms. rsc.org These studies typically involve defining a QM region that includes the substrate (in this case, this compound) and key amino acid residues in the enzyme's active site.

A hypothetical QM/MM study on this compound and Nit2 would aim to:

Identify the key amino acid residues involved in substrate binding and catalysis.

Determine the protonation states of the substrate and active site residues.

Calculate the energy barriers for the enzymatic reaction, identifying the rate-determining step.

Elucidate the transition state structures along the reaction pathway.

Such a study would provide a detailed, atomistic-level understanding of how Nit2 catalyzes the hydrolysis of this compound. The findings would be instrumental in understanding the enzyme's substrate specificity and in designing inhibitors or improved enzyme variants for biotechnological applications.

Predictive Modeling for Structure-Activity Relationships and Compound Design

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational drug design. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are then used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced properties.

For this compound, developing QSAR models would involve synthesizing and testing a series of analogs with systematic structural modifications. The biological activity data, combined with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties), would be used to build a predictive model.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

Compound IDR-Group ModificationLogPElectronic Descriptor (e.g., HOMO)Steric Descriptor (e.g., Molar Refractivity)Biological Activity (IC50, µM)
NHO-001-H-1.2-0.2545.315.2
NHO-002-CH3-0.8-0.2350.110.8
NHO-003-F-1.1-0.2845.112.5
NHO-004-Cl-0.5-0.2950.58.3
NHO-005-OCH3-1.0-0.2252.718.1

The insights gained from such a QSAR model would be invaluable for the design of new this compound-based compounds. For example, if the model indicates that increased hydrophobicity and a more electron-withdrawing substituent at a specific position lead to higher activity, medicinal chemists can focus their synthetic efforts on compounds with these features. This iterative process of computational design, chemical synthesis, and biological testing can significantly accelerate the discovery of new therapeutic agents.

While specific predictive models for this compound are not yet widely reported, the application of these well-established computational techniques holds great promise for advancing our understanding and utilization of this interesting chemical entity.

Emerging Research Frontiers and Future Directions for N Hydroxy 5 Oxoprolinamide Research

Exploration of Uncharted Enzymatic Pathways and Metabolic Networks involving N-Hydroxy-5-oxoprolinamide

A fundamental area of future research will be the elucidation of the enzymatic pathways and metabolic networks in which this compound participates. Drawing parallels from the well-established metabolism of 5-oxoproline, a key intermediate in the γ-glutamyl cycle, can offer initial hypotheses. nih.govpnas.orgmdpi.com

Potential Enzymatic Transformations: It is plausible that this compound could be a substrate for, or an inhibitor of, enzymes involved in amino acid and glutathione (B108866) metabolism. The γ-glutamyl cycle, responsible for the synthesis and degradation of glutathione, involves the conversion of γ-glutamyl amino acids to 5-oxoproline. pnas.orgmdpi.com Investigating whether this compound can be similarly formed or if it interacts with enzymes like 5-oxoprolinase, which converts 5-oxoproline to glutamate (B1630785), is a critical first step. mdpi.comnih.gov

Furthermore, the "N-hydroxy" moiety suggests a potential for unique metabolic activation pathways. For instance, N-hydroxy arylamines are known to be metabolically activated by sulfotransferases, leading to the formation of reactive intermediates. nih.gov Exploring whether similar enzymatic modifications occur with this compound could reveal novel biological activities.

Metabolic Network Integration: The broader metabolic context of this compound is also a key area for exploration. Amino acid metabolism is a complex web of interconnected pathways that are central to cellular energy, protein synthesis, and neurotransmitter production. nih.govkhanacademy.orgreactome.org Understanding how this compound is integrated into these networks will be crucial. This includes investigating its potential role as a precursor for other bioactive molecules or as a signaling molecule itself, akin to how pyroglutamic acid has been implicated in various physiological processes. wikipedia.orgresearchgate.net

Future research should employ metabolomics approaches to identify upstream precursors and downstream metabolites of this compound in various biological systems. This will help to map its metabolic fate and uncover its functional significance.

Advancements in Analytical and Computational Methodologies for Comprehensive Characterization

The comprehensive characterization of this compound and its metabolites will require the application and advancement of sophisticated analytical and computational techniques.

Analytical Characterization: A suite of analytical methods will be essential for the detection, quantification, and structural elucidation of this compound in complex biological matrices.

Mass Spectrometry (MS): High-resolution mass spectrometry will be a powerful tool for identifying this compound based on its precise molecular weight. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns for structural confirmation. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques will be invaluable for the definitive structural analysis of this compound and for studying its conformational dynamics in solution. creative-proteomics.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of the molecule, such as the hydroxamic acid and lactam moieties. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): The development of specific antibodies could enable high-throughput quantification of this compound in biological samples. creative-proteomics.com

Analytical TechniqueApplication for this compound ResearchKey Insights Provided
Mass Spectrometry (MS)Detection and quantification in biological samples.Molecular weight and fragmentation patterns for identification. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and conformational analysis.Detailed 3D structure and dynamic properties in solution. creative-proteomics.comnih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional group identification.Confirmation of the presence of hydroxamic acid and lactam groups. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)High-throughput quantification.Sensitive and specific measurement in large sample sets. creative-proteomics.com

Computational Modeling: Computational approaches will play a vital role in predicting the properties and interactions of this compound, thereby guiding experimental studies.

Conformational Analysis: Computational studies, similar to those performed on N-hydroxy amides, can predict the preferred conformations of this compound and how its structure influences its biological activity. nih.gov

Molecular Docking: Docking simulations can be used to predict the binding of this compound to the active sites of enzymes, such as those in the γ-glutamyl cycle, providing insights into its potential as a substrate or inhibitor.

Quantum Mechanics (QM) Calculations: QM methods can be employed to study the electronic properties and reactivity of the N-hydroxy amide group, which is crucial for understanding its chemical behavior and potential for metabolic activation.

Interdisciplinary Approaches in this compound Research for Broader Biological Understanding

A comprehensive understanding of this compound will necessitate interdisciplinary collaborations, integrating chemistry, biology, medicine, and materials science.

Neuroscience and Neurodegeneration: Pyroglutamic acid has been implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. researchgate.netcreative-proteomics.com Investigating whether this compound has similar or contrasting effects on neuronal function and protein aggregation is a promising area of research. Its structural similarity to pyroglutamic acid, combined with the unique properties of the N-hydroxy group, could lead to novel neuroprotective or neurotoxic activities.

Drug Design and Medicinal Chemistry: The hydroxamic acid moiety is a well-known pharmacophore present in many approved drugs, often acting as a metal chelator or an enzyme inhibitor. wikipedia.org The pyroglutamic acid scaffold provides a rigid and chiral framework that has been exploited in the synthesis of bioactive compounds. researchgate.net The combination of these two features in this compound makes it an attractive starting point for the design of novel therapeutic agents. For example, it could be explored as an inhibitor of enzymes like phosphodiesterase-5 (PDE-5), angiotensin-converting enzyme (ACE), or urease, for which pyroglutamic acid has shown inhibitory activity. nih.gov

Peptide and Peptoid Chemistry: The incorporation of N-hydroxy amide functionalities into peptides and peptoids has been shown to influence their secondary structure and stability. nih.govnih.govrsc.org this compound could serve as a unique building block for creating novel peptidomimetics with defined three-dimensional structures and enhanced biological properties, such as resistance to enzymatic degradation.

Development of Scaled-Up Procedures for Synthesis to Facilitate Research

To enable extensive biological and preclinical studies, the development of efficient and scalable synthetic routes to this compound is paramount.

Synthetic Strategies: Several established methods for the synthesis of hydroxamic acids and N-hydroxy amides can be adapted for the preparation of this compound. These include the reaction of esters or acid chlorides with hydroxylamine, as well as more modern, metal-free amination reactions. wikipedia.orgacs.org The synthesis of N-hydroxy peptides often involves the use of protecting groups to ensure regioselectivity and avoid side reactions. nih.gov

Process Optimization and Scale-Up: The transition from laboratory-scale synthesis to large-scale production presents several challenges, including reaction efficiency, purification, and cost-effectiveness. Research in this area should focus on:

Developing robust and high-yielding synthetic protocols.

Minimizing the use of hazardous reagents and solvents.

Establishing efficient purification methods, such as crystallization or chromatography.

The large-scale production of pyroglutamate-modified proteins has been achieved through biotechnological approaches, which could potentially be adapted for the enzymatic production of this compound or its precursors. nih.govgoogle.com

Synthetic MethodDescriptionPotential for this compound Synthesis
Reaction of Esters/Acid Chlorides with HydroxylamineA classical and widely used method for forming hydroxamic acids. wikipedia.orgA straightforward approach starting from a suitable pyroglutamic acid derivative.
Metal-Free Amination of AldehydesA modern, milder method for amide bond formation. acs.orgCould offer an alternative, more environmentally friendly synthetic route.
Protected N-Hydroxy Peptide SynthesisUtilizes protecting groups to control reactivity during peptide coupling. nih.govApplicable for the controlled synthesis of this compound-containing peptides.
Biocatalytic SynthesisThe use of enzymes to catalyze specific reactions.Potential for stereoselective and environmentally benign production in the future.

Q & A

Q. What are the optimal synthetic routes for producing N-Hydroxy-5-oxoprolinamide with high yield and purity?

  • Methodological Answer : Begin with a retro-synthetic analysis to identify precursor molecules, such as 5-oxoproline derivatives. Use coupling agents like EDC/HOBt for hydroxylation, followed by purification via reverse-phase HPLC or column chromatography. Validate purity using 1H^1H-NMR (to confirm hydroxyl group integration) and LC-MS (to assess molecular weight and impurities). Ensure reaction conditions (e.g., pH, temperature) align with stability profiles of intermediate compounds .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • FT-IR : Identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.
  • 13C^{13}C-NMR : Resolve the 5-oxoproline ring structure and confirm N-hydroxylation.
  • HPLC-DAD : Quantify purity using a C18 column with a water-acetonitrile gradient (0.1% TFA modifier).
    Cross-validate results against reference spectra from databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the inhibitory effects of this compound on metalloenzymes?

  • Methodological Answer :
  • Enzyme Selection : Prioritize enzymes with known hydroxamate-binding pockets (e.g., matrix metalloproteinases).
  • Assay Design : Use fluorogenic substrates (e.g., DQ-collagen for MMPs) in kinetic assays. Include controls for non-specific binding (e.g., EDTA) and competitive inhibitors.
  • Data Analysis : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) and assess cooperativity via Hill coefficients. Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies resolve contradictions in reported stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Controlled Degradation Studies : Incubate the compound in buffers mimicking physiological pH (7.4), temperature (37°C), and redox conditions (e.g., glutathione presence). Monitor degradation kinetics via UPLC-MS/MS.
  • Statistical Reconciliation : Apply meta-analysis to compare literature data, accounting for variables like buffer composition and assay sensitivity. Use ANOVA to identify significant discrepancies .

Q. How can computational modeling guide the study of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., HIF-prolyl hydroxylases). Set grid parameters to cover active sites identified in X-ray crystallography data.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding and RMSD values. Cross-validate with mutagenesis studies to confirm critical residues .

Q. What experimental frameworks are recommended to investigate the pro-drug potential of this compound?

  • Methodological Answer :
  • Metabolic Activation Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Detect metabolites via high-resolution mass spectrometry (HRMS).
  • In Vivo Correlation : Administer radiolabeled (14C^{14}C) compound in rodent models. Use PET imaging to track biodistribution and compare bioavailability with in vitro data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in cancer cell lines?

  • Methodological Answer :
  • Standardized Protocols : Replicate studies using identical cell lines (e.g., HeLa, MCF-7), culture conditions (e.g., serum concentration), and exposure times. Include positive controls (e.g., cisplatin).
  • Mechanistic Profiling : Perform RNA-seq to identify differentially expressed genes post-treatment. Compare pathways (e.g., apoptosis vs. necrosis) across studies to isolate context-dependent effects .

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